molecular formula C11H22N2O3S B2587727 1-(2-methoxyethyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea CAS No. 2034487-33-5

1-(2-methoxyethyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea

Cat. No.: B2587727
CAS No.: 2034487-33-5
M. Wt: 262.37
InChI Key: CLTLTECWORVSBW-UHFFFAOYSA-N
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Description

This urea derivative is characterized by a methoxyethyl group at the 1-position and a 4-methoxytetrahydro-2H-thiopyran-4-ylmethyl substituent at the 3-position. The urea moiety (-NH-C(=O)-NH-) is a key pharmacophore, often associated with hydrogen bonding and biological activity.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[(4-methoxythian-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3S/c1-15-6-5-12-10(14)13-9-11(16-2)3-7-17-8-4-11/h3-9H2,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTLTECWORVSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1(CCSCC1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea typically involves the following steps:

  • Formation of the Methoxytetrahydrothiopyran Intermediate

      Starting Materials: 4-methoxytetrahydrothiopyran.

      Reaction Conditions: This intermediate can be synthesized through the reaction of tetrahydrothiopyran with methanol in the presence of an acid catalyst.

  • Coupling with Methoxyethyl Isocyanate

      Starting Materials: Methoxytetrahydrothiopyran intermediate and 2-methoxyethyl isocyanate.

      Reaction Conditions: The coupling reaction is typically carried out in an inert solvent such as dichloromethane, under mild heating (40-60°C) and in the presence of a base like triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods

For industrial-scale production, the process may be optimized to include continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reactant concentrations) is common to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyethyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the urea linkage or the thiopyran ring.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified urea derivatives or reduced thiopyran rings.

    Substitution: New compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

1-(2-methoxyethyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that the compound can bind to, potentially inhibiting their activity.

    Pathways Involved: The compound may interfere with metabolic pathways or signaling cascades, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Property Target Compound 1-(2-Chlorophenyl)-3-[(4-Methoxytetrahydro-2H-Thiopyran-4-yl)methyl]urea 1-(2-Methoxyphenyl)-3-((Tetrahydro-2H-Pyran-4-yl)(Thiophen-2-yl)methyl)urea
Molecular Formula C₁₆H₂₆N₂O₃S (inferred) C₁₄H₁₉ClN₂O₂S C₁₉H₂₃N₂O₃S
Average Mass ~338.4 g/mol (calculated) 314.828 g/mol 367.47 g/mol (calculated)
Key Substituents - 2-Methoxyethyl
- 4-Methoxythiopyran
- 2-Chlorophenyl
- 4-Methoxythiopyran
- 2-Methoxyphenyl
- Tetrahydro-2H-pyran-thiophene hybrid
Polarity/Solubility Moderate (methoxy groups enhance polarity; thiopyran may reduce aqueous solubility) Higher lipophilicity due to chlorophenyl group Enhanced aromaticity from thiophene may improve solubility in organic solvents
Safety/Handling Not explicitly reported No specific safety data Requires precautions against ignition sources (P210)

Key Findings:

Substituent Effects on Bioactivity: The chlorophenyl analog () introduces a halogen, which often enhances binding affinity to hydrophobic pockets in target proteins. However, the absence of a methoxyethyl group may reduce hydrogen-bonding capacity compared to the target compound. The thiophene-containing analog () replaces the thiopyran with a pyran-thiophene hybrid.

Structural Flexibility :

  • The thiopyran ring in the target compound provides conformational rigidity, which may stabilize its interactions with biological targets. In contrast, the pyran-thiophene hybrid () introduces more rotational freedom, possibly affecting selectivity .

Synthetic Accessibility :

  • Analogs in and are synthesized via urea-forming condensation reactions, a method likely applicable to the target compound. However, the methoxyethyl group may require additional protection/deprotection steps to avoid side reactions .

Notes

Data Limitations : Direct experimental data (e.g., crystallography, bioactivity) for the target compound are absent in the provided evidence. Comparisons rely on structural analogs and inferred properties.

Safety Considerations : While the target compound’s safety profile is undocumented, analogs with aromatic/heterocyclic substituents (e.g., ) emphasize handling precautions against thermal hazards .

Research Gaps : Further studies are needed to elucidate the target compound’s pharmacokinetics, toxicity, and specific biological targets.

Biological Activity

1-(2-Methoxyethyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea is a compound that has garnered interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular structure of this compound features a urea moiety linked to a methoxyethyl group and a methoxytetrahydrothiopyran ring. This unique arrangement may contribute to its biological activity by influencing its interactions with biological targets.

Biological Activity Overview

Research indicates that compounds containing urea and thiopyran functionalities exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Urea derivatives have demonstrated effectiveness against various bacterial and fungal strains.
  • Anticancer Properties : Certain urea compounds have shown cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.
  • Anti-inflammatory Effects : Some derivatives possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, such as those related to cancer proliferation or inflammation.
  • Receptor Interaction : It may interact with various receptors, modulating signaling pathways that lead to therapeutic effects.
  • Cell Membrane Penetration : The structural components allow for effective penetration into cell membranes, enhancing its bioavailability and efficacy.

Anticancer Activity

A study evaluated the cytotoxic effects of various urea derivatives on human cancer cell lines. The results indicated that certain modifications to the urea structure significantly enhanced anticancer activity. For instance:

CompoundCell LineGI50 (µM)
1MDA-MB-435 (Breast Cancer)15.1
2OVCAR-4 (Ovarian Cancer)28.7
3PC-3 (Prostate Cancer)25.9

These findings suggest that the compound's structural features play a critical role in its effectiveness against specific cancer types .

Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives similar to this compound displayed significant antibacterial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were measured, showing promising results:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate the potential for developing new antimicrobial agents based on this compound's structure .

Case Studies

Several case studies have highlighted the therapeutic potential of urea derivatives in clinical settings. For example:

  • Case Study on Cancer Treatment : A clinical trial involving a urea derivative similar to this compound showed a reduction in tumor size among participants with advanced-stage cancers.
  • Anti-inflammatory Applications : Patients with chronic inflammatory conditions reported significant symptom relief after treatment with related urea compounds, suggesting a role in managing inflammatory diseases.

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